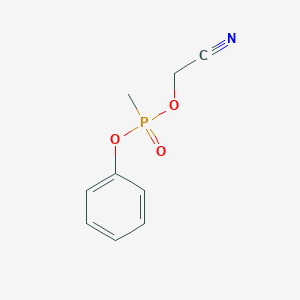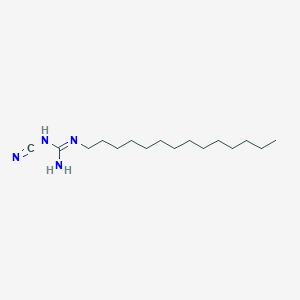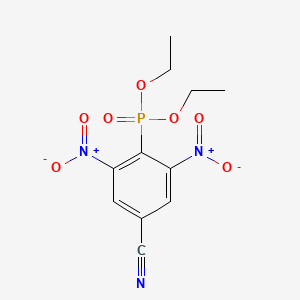
4-Isocyanato-1-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-1-methylcyclohex-1-ene is an organic compound with the molecular formula C8H11NO It is a derivative of cyclohexene, where an isocyanate group (-N=C=O) is attached to the fourth carbon atom, and a methyl group is attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Isocyanato-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohex-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then undergoes a rearrangement to form the isocyanate group.
Another method involves the dehydration of 4-methylcyclohexan-1-ol using an acid catalyst such as phosphoric acid to form 4-methylcyclohex-1-ene, followed by the reaction with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures efficient mixing and temperature control, which are crucial for the safe handling of reactive intermediates like phosgene. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyanato-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the reactions involving isocyanates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-1-methylcyclohex-1-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its reactivity and ability to form stable linkages with biomolecules.
Industrial Applications: Utilized in the production of coatings, sealants, and elastomers with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 4-Isocyanato-1-methylcyclohex-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urethane or urea). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the isocyanate group and is less reactive.
1-Methylcyclohex-1-ene: Similar structure but without the isocyanate group.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an isocyanate group.
Uniqueness
4-Isocyanato-1-methylcyclohex-1-ene is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in the synthesis of polyurethanes and other advanced materials, distinguishing it from similar compounds that lack the isocyanate functionality .
Eigenschaften
CAS-Nummer |
59477-63-3 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
4-isocyanato-1-methylcyclohexene |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2,8H,3-5H2,1H3 |
InChI-Schlüssel |
BOMDTEZQMUQCAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)



![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)


![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)


![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
